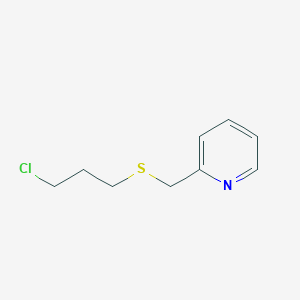
2-(3-chloropropylsulfanylmethyl)pyridine
描述
2-(3-chloropropylsulfanylmethyl)pyridine is an organic compound that features a pyridine ring attached to a chloropropyl sulphide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropylsulfanylmethyl)pyridine typically involves the reaction of pyridine derivatives with chloropropyl sulphide under specific conditions. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(3-chloropropylsulfanylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphide group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(3-chloropropylsulfanylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-(3-chloropropylsulfanylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity . The sulphide group can undergo redox reactions, contributing to its reactivity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar structural features but different reactivity and applications.
Pyridinium salts: These compounds share the pyridine ring structure and are known for their diverse reactivity and applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(3-chloropropylsulfanylmethyl)pyridine is unique due to its combination of a pyridine ring and a chloropropyl sulphide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H12ClNS |
|---|---|
分子量 |
201.72 g/mol |
IUPAC 名称 |
2-(3-chloropropylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8H2 |
InChI 键 |
PAUTVGCJEKOAPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CSCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














